2-Ethyl-4-methyl-2-propylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-2-propylheptanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with multiple branching points, making it a complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-2-propylheptanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethyl group, followed by a series of reactions including the use of triphenylphosphine, carbon tetrabromide, and tetrahydropyrrole . The final step involves the addition of a metal reagent and methyl iodide, followed by treatment with an acidic solution to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methyl-2-propylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces primary alcohols.
Scientific Research Applications
2-Ethyl-4-methyl-2-propylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-2-propylheptanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparison with Similar Compounds
2-Ethylhexanoic acid: This compound has a similar structure but with a shorter carbon chain.
3-Ethyl-4-methylhexanoic acid:
Uniqueness: 2-Ethyl-4-methyl-2-propylheptanoic acid is unique due to its specific branching pattern and longer carbon chain, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
CAS No. |
62179-63-9 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-ethyl-4-methyl-2-propylheptanoic acid |
InChI |
InChI=1S/C13H26O2/c1-5-8-11(4)10-13(7-3,9-6-2)12(14)15/h11H,5-10H2,1-4H3,(H,14,15) |
InChI Key |
CZKMPALKXCFPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.